molecular formula C16H19NO3 B13385678 9-Methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol

9-Methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol

Cat. No.: B13385678
M. Wt: 273.33 g/mol
InChI Key: AIXQQSTVOSFSMO-UHFFFAOYSA-N
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Description

Norgalanthamine is a naturally occurring alkaloid belonging to the Amaryllidaceae family. It is structurally related to galanthamine, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease. Norgalanthamine has garnered interest due to its potential pharmacological properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Norgalanthamine can be synthesized through the demethylation of galanthamine. The process involves the removal of a methyl group from galanthamine, resulting in the formation of norgalanthamine . This demethylation can be achieved using various reagents and conditions, such as the use of boron tribromide (BBr3) or other demethylating agents under controlled conditions .

Industrial Production Methods: Industrial production of norgalanthamine primarily relies on the extraction and purification from plant sources, particularly those belonging to the Amaryllidaceae family. The extraction process involves harvesting the plants, followed by solvent extraction and chromatographic purification to isolate norgalanthamine .

Chemical Reactions Analysis

Types of Reactions: Norgalanthamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Norgalanthamine has several scientific research applications, including:

Mechanism of Action

Norgalanthamine exerts its effects by interacting with specific molecular targets and pathways. It has been shown to activate the extracellular signal-regulated kinase (ERK) 1/2 pathway, leading to increased phosphorylation and subsequent cellular responses . Additionally, norgalanthamine activates the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which plays a role in cell proliferation and survival . These pathways are crucial for its biological activities, including its potential hair growth-promoting effects.

Properties

IUPAC Name

9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-19-12-3-2-10-9-17-7-6-16-5-4-11(18)8-13(16)20-15(12)14(10)16/h2-5,11,13,17-18H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXQQSTVOSFSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(CNCCC34C=CC(CC4O2)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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